molecular formula C7H13NO B162443 7-Methylazepan-2-one CAS No. 1985-48-4

7-Methylazepan-2-one

Cat. No.: B162443
CAS No.: 1985-48-4
M. Wt: 127.18 g/mol
InChI Key: JAWSTIJAWZBKOU-UHFFFAOYSA-N
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Description

7-Methylazepan-2-one is a specialized lactam derivative of significant interest in advanced chemical synthesis and pharmaceutical research. Lactams of this nature serve as critical precursors and key intermediates in the development of novel bioactive molecules. Research into analogous azepan-2-one structures has demonstrated their value as building blocks for neuroactive compounds and potential analgesics, providing a versatile scaffold for molecular optimization . In synthetic chemistry, this compound's stable cyclic structure makes it suitable for high-temperature reactions and nucleophilic substitution processes, enabling the creation of complex polymer plasticizers, corrosion inhibitors, and other specialty chemicals . The exploration of this compound and its derivatives continues to be a productive area in medicinal chemistry for the design of new therapeutic agents, as well as in materials science for developing novel synthetic polymers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWSTIJAWZBKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315655
Record name 7-Methylcaprolactam
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-48-4
Record name 7-Methylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2H-Azepin-2-one, hexahydro-7-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylcaprolactam
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylcaprolactam
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Preparation Methods

Reaction Conditions and Mechanism

The rearrangement proceeds via a nitrilium ion intermediate, where the anti-periplanar migration of the methyl group adjacent to the oxime oxygen occurs. Key parameters include:

  • Temperature : 80–100°C for oxime formation, followed by reflux (110°C) during rearrangement.

  • Solvent : Anhydrous dioxane ensures optimal solubility and reactivity.

  • Yield : Moderate (40–55%), attributed to competing side reactions such as oxime hydrolysis.

Spectral Characterization

  • IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ confirms lactam formation.

  • ¹H NMR : Distinct signals include δ 1.2–1.5 ppm (m, methyl group) and δ 3.1–3.4 ppm (m, ring protons adjacent to the carbonyl).

Schmidt Reaction of Menthone Oxime

The Schmidt reaction offers an alternative route via nitrene intermediates. Starting from (±)-menthone (4) , oxime (5) is synthesized using hydroxylamine hydrochloride and sodium bicarbonate in methanol. Treatment with sodium azide (NaN₃) and concentrated HCl induces cyclization to form 7-isopropyl-4-methylazepan-2-one (6) , which can be derivatized to 7-methyl variants.

Key Reaction Steps

  • Oxime Formation : Menthone reacts with hydroxylamine at 50°C for 2 hours.

  • Cyclization : NaN₃ and HCl generate a nitrene intermediate, which undergoes intramolecular C–H insertion to form the lactam.

  • Workup : Extraction with chloroform and recrystallization yield the pure product.

Optimization and Challenges

  • Catalyst : Acidic conditions (37% HCl) are critical for nitrene stability.

  • Yield : Reported at 65–70% for 7-isopropyl-4-methylazepan-2-one, though methylation adjustments are required for the 7-methyl derivative.

Photochemical Dearomative Ring Expansion of Nitroarenes

A novel photochemical strategy enables lactam synthesis from nitroarenes. For example, nitrobenzene derivatives undergo blue light-mediated conversion to singlet nitrenes, which rearrange into azepine intermediates. Subsequent hydrogenation and hydrolysis yield caprolactams, including this compound.

Procedure Overview

  • Photochemical Activation : Nitroarenes irradiated with blue light (λ = 427 nm) in the presence of P(Oi-Pr)₃ and Et₂NH generate nitrenes.

  • Ring Expansion : The nitrene undergoes 6π-electrocyclic opening to form a 3H-azepine.

  • Hydrogenation : Pd/C-catalyzed hydrogenation reduces the diene moiety.

  • Hydrolysis : Acidic hydrolysis converts the amidine intermediate to the lactam.

Scalability and Efficiency

  • Yield : 40–50% for 5-benzylazepan-2-one, adaptable to methyl-substituted analogs.

  • Advantages : Operates at room temperature and avoids harsh reagents.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield Conditions Scalability
Beckmann Rearrangement2-Methylcyclohexanone40–55%Reflux in dioxaneModerate
Schmidt ReactionMenthone65–70%Acidic, NaN₃, 50°CHigh
Photochemical ExpansionNitroarenes40–50%Blue light, room temperatureExperimental

Critical Evaluation

  • Beckmann Rearrangement : Cost-effective but limited by moderate yields.

  • Schmidt Reaction : High yields but requires hazardous azide reagents.

  • Photochemical Method : Eco-friendly yet in early developmental stages.

Chemical Reactions Analysis

Types of Reactions: 7-Methylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce amines.

Scientific Research Applications

7-Methylazepan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylazepan-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied for their ability to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methylpiperidin-2-one (CAS 4775-98-8)

  • Structure: Six-membered lactam (piperidinone) with a methyl group at the 6-position.
  • Key Properties :

    Property Value Source
    Boiling Point 236.82°C (EPA T.E.S.T.)
    267.69°C (EPI Suite)
    Water Solubility 30,747 mg/L (EPA T.E.S.T.)
    225,790 mg/L (EPI Suite)
    Melting Point 63.83°C
  • Comparison: The smaller ring size (6 vs. Solubility discrepancies (e.g., 30,747 vs. 225,790 mg/L) suggest method-dependent variability in measurements .

4-Methyl-7-isopropylazepan-2-one (CAS 31967-00-7)

  • Structure : Seven-membered lactam with methyl (4-position) and isopropyl (7-position) substituents.
  • Key Properties: Molecular Formula: C₁₀H₁₉NO . Substituent Effects: The bulky isopropyl group enhances hydrophobicity, likely reducing water solubility compared to 7-methylazepan-2-one .

5-Methylazepan-2-one (CAS 2210-07-3)

  • Structure : Positional isomer of this compound, with methyl at the 5-position.
  • Key Differences: The methyl group’s position may affect dipole moments and hydrogen-bonding capacity, influencing solubility and melting points. Limited data available, but positional isomerism is critical in pharmacological contexts due to altered binding interactions .

Azepan-2-one (Caprolactam, CAS 105-60-2)

  • Structure : Parent compound without methyl substitution.
  • Key Properties :

    Property Value Source
    Water Solubility Highly soluble (>500,000 mg/L)
    Boiling Point 270°C
  • Comparison :

    • The absence of a methyl group in caprolactam increases polarity, enhancing solubility compared to methyl-substituted derivatives .
    • This compound’s reduced solubility makes it less ideal for industrial polymer synthesis than caprolactam .

1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2)

  • Structure : Methyl at the 1-position and a ketone at the 4-position; hydrochloride salt.
  • Key Differences: The 1-methyl group alters the nitrogen’s basicity, affecting salt formation and solubility in polar solvents . Pharmacologically, this derivative is noted as an impurity in drugs like azelastine, highlighting the impact of substitution patterns on bioactivity .

Critical Analysis of Evidence

  • Discrepancies : Solubility and boiling point data for 6-methylpiperidin-2-one vary significantly between EPA T.E.S.T. and EPI Suite models, emphasizing the need for experimental validation .
  • Stereochemical Gaps : specifies the (7R)-enantiomer, but most sources lack stereochemical details, complicating direct comparisons .
  • Pharmacological Relevance : Substitution patterns (e.g., 1-methyl vs. 7-methyl) are crucial in drug design, as seen in azelastine impurities .

Biological Activity

Overview

7-Methylazepan-2-one, a heterocyclic compound with the molecular formula C7H13NO\text{C}_7\text{H}_{13}\text{NO}, is classified as an azepanone. This seven-membered lactam has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Research indicates that derivatives of this compound may exhibit various therapeutic effects, making it a valuable compound for further investigation.

  • Molecular Formula : C7H13NO\text{C}_7\text{H}_{13}\text{NO}
  • Molecular Weight : 127.19 g/mol
  • Structure : The compound features a methyl group at the 7-position of the azepanone ring, influencing its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, studies have shown that derivatives can inhibit certain enzymes, thereby modulating biological pathways relevant to disease processes. The exact mechanism may vary depending on the specific derivative and its functional groups.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties, potentially useful in treating infections.
  • Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. For example, one study reported that a related compound exhibited an IC50 value of 8 µM against MCF-7 breast cancer cells, indicating significant cytotoxic activity .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit protease activity in parasitic infections, showcasing its potential in developing antifilarial agents .

Case Study 1: Anticancer Activity

A study evaluated the effects of a derivative of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:

  • Increased apoptotic body formation.
  • Alterations in mitochondrial membrane potential (MMP) with significant MMP loss observed at higher concentrations (10 µM to 30 µM).
  • Morphological changes in treated cells, such as shrinkage and nuclear condensation .

Case Study 2: Antifilarial Potential

Research into the antifilarial activity of a derivative demonstrated:

  • A macrofilaricidal effect with a reduction in adult worm viability by approximately 53.6% at a dosage of 300 mg/kg.
  • Significant microfilaricidal activity alongside sterilization effects on female worms .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable ActivityReference
This compoundAzepanoneAntimicrobial, cytotoxic
CaprolactamSix-membered lactamIndustrial applications
BenzazepinesFused benzene azepineVaried biological properties

Q & A

Q. How can researchers ethically resolve discrepancies between published data and their own findings?

  • Protocol : Submit a formal comment to the original journal, providing raw data and replication attempts. Use platforms like PubPeer to initiate transparent discussions. If misconduct is suspected, contact the journal’s ethics committee with evidence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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